molecular formula C13H14N2O B2971162 2-(pyrrolidin-3-yloxy)quinoline CAS No. 756784-11-9

2-(pyrrolidin-3-yloxy)quinoline

Cat. No.: B2971162
CAS No.: 756784-11-9
M. Wt: 214.268
InChI Key: KVIJZVPGOJPQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(pyrrolidin-3-yloxy)quinoline is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.268. The purity is usually 95%.
The exact mass of the compound 3-(2-Quinolinyloxy)-pyrrolidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Applications of Quinoproteins

Quinoproteins, which include quinoline derivatives, have unique redox enzyme properties due to their amino acid-derived o-quinone cofactor, notably pyrroloquinoline quinone (PQQ). These enzymes are pivotal in biosensing, bioconversion of valuable compounds, and environmental treatments. Their unique substrate specificity and catalytic properties make them significant for biotechnological innovations (Matsushita et al., 2001).

Quinolone Derivatives in Medicinal Chemistry

Quinoline derivatives, including pyrrolo[3,2,1-ij]quinoline, have shown a broad spectrum of biological activities. These compounds are instrumental in the development of new pharmaceuticals, with applications ranging from antibacterial agents to anticancer therapies. The design and synthesis of these derivatives aim to enhance their pharmacokinetic properties, solubility, and efficacy against various diseases (Rosen et al., 1988).

Environmental and Chemical Sensing

Certain quinoline and pyrrolidine derivatives have been explored for their potential in environmental sensing and monitoring. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds, which include quinoline structures, demonstrate enhanced affinities for anions like fluoride, chloride, and dihydrogen phosphate. This enhancement is attributed to their augmented electron-withdrawing capabilities, making them suitable for detecting environmental pollutants and ions (Anzenbacher et al., 2000).

Antibacterial Mechanisms and Resistance

The novel design of 3-aminothiazolquinolones, which share structural similarities with quinolone and pyrrolidine derivatives, has been effective in circumventing bacterial resistance. These compounds exhibit potent antibacterial activity and slow induction of resistance, making them valuable in the fight against multidrug-resistant bacterial infections. Their mechanism of action often involves inhibiting key bacterial enzymes such as DNA gyrase, highlighting the importance of structural modifications in enhancing antimicrobial efficacy (Cui et al., 2016).

Mechanism of Action

Properties

IUPAC Name

2-pyrrolidin-3-yloxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-10(3-1)5-6-13(15-12)16-11-7-8-14-9-11/h1-6,11,14H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIJZVPGOJPQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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